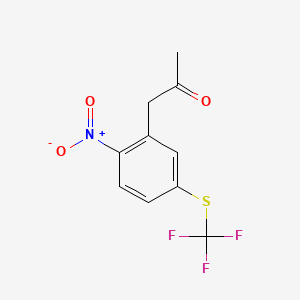
1-(3-Bromopropyl)-2-chloro-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-chloro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by a substitution reaction. For instance, starting with 2-chloro-5-iodobenzene, a nucleophilic substitution reaction with 3-bromopropyl chloride can be performed under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, leading to further substitution on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidopropyl)-2-chloro-5-iodobenzene.
科学的研究の応用
1-(3-Bromopropyl)-2-chloro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Exploration of its derivatives for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene depends on its specific application. In nucleophilic substitution reactions, the bromopropyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the benzene ring’s electron density facilitates the attack by electrophiles, leading to substitution on the aromatic ring.
類似化合物との比較
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the iodine substituent, which may affect its reactivity and applications.
1-(3-Bromopropyl)-2-iodobenzene: Lacks the chlorine substituent, which may influence its chemical behavior.
1-(3-Chloropropyl)-2-bromo-5-iodobenzene: Similar structure but with different halogen substituents, leading to variations in reactivity.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-iodobenzene is unique due to the presence of three different halogen substituents on the benzene ring. This combination of substituents can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H9BrClI |
|---|---|
分子量 |
359.43 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-chloro-4-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChIキー |
KZEWBTQPTNJNFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)CCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


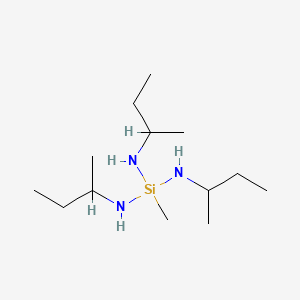


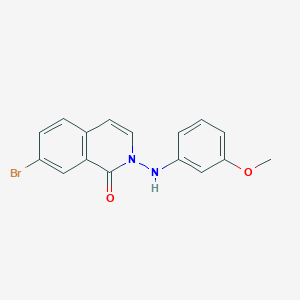
![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
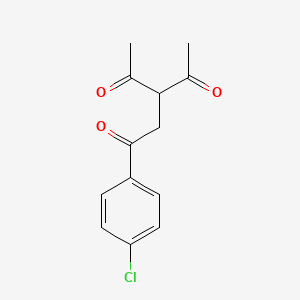
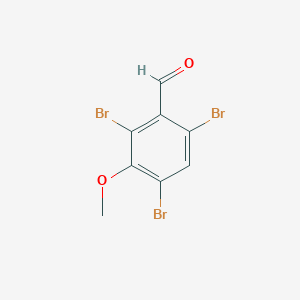
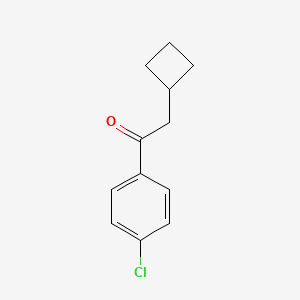
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
